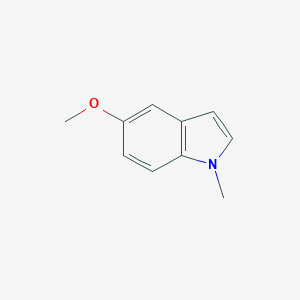
5-Methoxy-1-methyl-1H-indol
Übersicht
Beschreibung
5-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
5-Methoxy-1-methyl-1H-indole, also known as 5-methoxy-1-methylindole, is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-methoxy-1-methyl-1H-indole may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methoxy-1-methyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-methoxy-1-methyl-1H-indole may also be involved in tryptophan metabolism or related biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that 5-methoxy-1-methyl-1H-indole may also have diverse effects at the molecular and cellular level.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
The safety information for 5-methoxy-1-methyl-1H-indole indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methoxy-1-methyl-1H-indole interacts with multiple receptors, making it a valuable compound for developing new useful derivatives . It is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
5-Methoxy-1-methyl-1H-indole has shown to have a significant impact on cell biology . It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body . It has also been shown to inhibit the chlorinating activity of myeloperoxidase (MPO) .
Molecular Mechanism
The molecular mechanism of 5-methoxy-1-methyl-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Dosage Effects in Animal Models
The effects of 5-methoxy-1-methyl-1H-indole vary with different dosages in animal models
Metabolic Pathways
5-Methoxy-1-methyl-1H-indole is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-methoxy-1-methyl-1H-indole involves the reaction of 5-methoxyindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 5-methoxy-1-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the indole ring or the methoxy group.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products Formed
Oxidation: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Methoxy-1-methyl-1H-indoline.
Substitution: 5-Bromo-1-methyl-1H-indole.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole: Lacks the methyl group, leading to different chemical and biological properties.
1-Methylindole: Lacks the methoxy group, affecting its reactivity and applications.
5-Methoxy-2-methylindole:
Uniqueness
5-Methoxy-1-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups on the indole ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-methoxy-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNPKVBTBJUMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356123 | |
| Record name | 5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-13-3 | |
| Record name | 5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from studying derivatives of 5-methoxy-1-methylindole?
A: Research on derivatives like (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime provides valuable information about the conformational preferences of the molecule. This specific derivative exhibits trans geometry about the oxime group and has four independent molecules within its crystal structure. Interestingly, the orientation of the 5-methoxy group differs in one out of these four molecules []. This highlights the potential for conformational flexibility within this chemical scaffold.
Q2: Has 5-methoxy-1-methylindole been used as a building block for synthesizing molecules with potential biological activity?
A: Yes, researchers have utilized 5-methoxy-1-methylindole as a starting point to synthesize analogues of the natural product BE 10988, a known inhibitor of topoisomerase II []. This involved introducing various substituents at the 3-position of the indole ring and subsequently forming a thiazole ring. These synthesized compounds were then evaluated for their toxicity in different cell lines and their ability to inhibit topoisomerase II activity []. This demonstrates the utility of 5-methoxy-1-methylindole as a scaffold for developing potentially bioactive molecules.
Q3: Are there examples of 5-methoxy-1-methylindole derivatives being investigated for their antioxidant properties?
A: Indeed, the derivative KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential antioxidant and investigated for its potential in treating Parkinson's disease. While KAD22 did not show affinity for the dopamine D2 receptor, it displayed significant antioxidant activity []. This finding suggests that 5-methoxy-1-methylindole derivatives, especially those with appropriately positioned substituents, can possess antioxidant properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




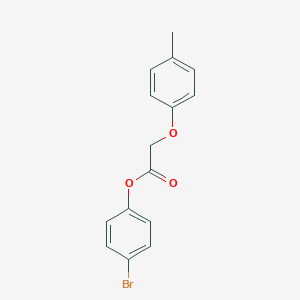
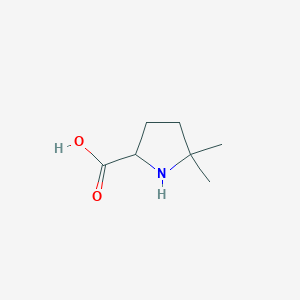
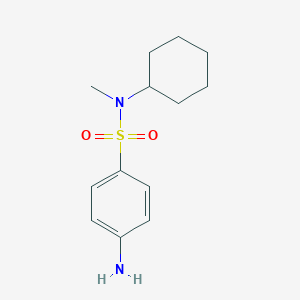
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
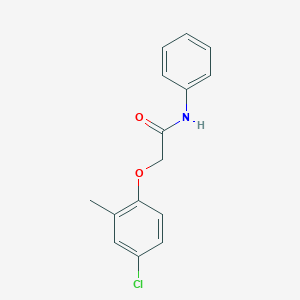

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

